Glidobactin E - 119259-74-4

Glidobactin E

Catalog Number: EVT-1174753
CAS Number: 119259-74-4
Molecular Formula: C27H44N4O7
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glidobactin E is a natural product found in Polyangium with data available.
Classification and Source

Glidobactin E is classified as a natural product and specifically falls under the category of nonribosomal peptide antibiotics. It is produced by certain bacteria, including Photorhabdus laumondii, which are entomopathogenic and play roles in insect pathology and biocontrol. The biosynthetic gene clusters responsible for glidobactin production have been characterized, revealing the complex pathways involved in their synthesis .

Synthesis Analysis

The synthesis of glidobactin E involves intricate biosynthetic pathways mediated by nonribosomal peptide synthetases (NRPS). Key steps in the synthesis include:

  1. Biosynthetic Gene Clusters: The gene cluster for glidobactin E includes several genes (plu1881–1877) that encode enzymes responsible for the assembly of the compound's structure. Heterologous expression of these genes in Escherichia coli has been successfully employed to produce glidobactins and their derivatives .
  2. N-Acylation: A critical step in the biosynthesis involves the N-acylation of threonine residues in the peptide backbone by dienoic acids, particularly 2(E),4(E)-dodecadienoic acid. This modification is essential for the biological activity of glidobactins .
  3. Technical Parameters: The expression of the gene cluster under controlled laboratory conditions allows for the optimization of yields, with factors such as temperature, pH, and nutrient composition playing significant roles in the efficiency of production .
Molecular Structure Analysis

The molecular structure of glidobactin E features a complex arrangement typical of nonribosomal peptides, characterized by:

  • Peptide Backbone: Composed primarily of amino acids linked through peptide bonds.
  • Aliphatic Tail: The presence of an unsaturated fatty acid moiety contributes to its biological activity.
  • Functional Groups: Various functional groups enhance its interaction with biological targets, particularly in proteasome inhibition.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how structural variations influence activity .

Chemical Reactions Analysis

Glidobactin E participates in several chemical reactions relevant to its mechanism of action:

  1. Proteasome Inhibition: The primary reaction involves binding to the proteasome, leading to irreversible inhibition. This disrupts protein degradation pathways within cells.
  2. Modification Reactions: During its biosynthesis, various enzymatic modifications occur, including hydroxylation and acylation, which are crucial for its final structure and activity .
Mechanism of Action

The mechanism by which glidobactin E exerts its biological effects involves:

  • Irreversible Binding: Glidobactin E binds covalently to active sites on proteasomes, preventing substrate processing and leading to an accumulation of regulatory proteins within cells.
  • Cell Cycle Arrest: By inhibiting proteasome function, glidobactin E can induce cell cycle arrest and apoptosis in cancer cells.
  • Selectivity: The structural features of glidobactin E contribute to its selectivity towards specific proteasome subunits, enhancing its therapeutic potential .
Physical and Chemical Properties Analysis

Glidobactin E exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may exhibit limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Molecular Weight: The molecular weight is characteristic of nonribosomal peptides, typically ranging from 500 to 1000 daltons.

These properties are crucial for its formulation as a therapeutic agent .

Applications

Glidobactin E has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Due to its potent proteasome inhibition, it is being explored as a potential treatment for various cancers.
  2. Drug Development: Ongoing research aims to modify glidobactin structures to enhance efficacy and reduce toxicity.
  3. Biological Research: It serves as a tool compound for studying proteasome function and related cellular processes .
Introduction to Glidobactin E and Syrbactin Family

Definition and Classification of Glidobactin E within Syrbactin Natural Products

Glidobactin E belongs to the syrbactin family of microbial natural products, a structurally unified class characterized by a conserved 12-membered macrolactam ring conjugated to a variable polyketide side chain via an amide bond. This molecular framework features a vinylogous amino acid residue that serves as the critical warhead enabling irreversible proteasome inhibition through covalent modification of the catalytic threonine residue [1] [7]. Chemically, syrbactins are subdivided into three principal subtypes:

Table 1: Classification of Syrbactin Natural Products

SubtypeRepresentative MembersBiological SourcesCore Structural Features
GlidobactinsGlidobactin A, EPhotorhabdus, Xenorhabdus spp.C12/C14 polyketide chain, β-amino acid
SyringolinsSyringolin A, BPseudomonas syringaeUreido group, valine residue
CepafunginsCepafungin IPseudomonas spp.Guanidino group, longer polyketide chain

Within this classification system, glidobactin E is distinguished as a macrocyclic depsipeptide characterized by a hydroxylated polyketide side chain and an ester linkage within its macrocycle. Its molecular formula is C₃₁H₅₀N₄O₇, featuring a conserved β-amino acid residue essential for proteasome binding alongside structural variations in the acyl tail that influence biological potency [2] [3]. Unlike its more extensively studied analogues glidobactin A and cepafungin I, glidobactin E possesses a terminal isopropyl modification on its polyketide moiety, contributing to its distinct biochemical profile [3].

Historical Discovery and Taxonomic Sources of Glidobactin E

The discovery of glidobactin E emerged from systematic efforts to characterize cryptic biosynthetic pathways in entomopathogenic bacteria. Initial genomic analysis of Photorhabdus and Xenorhabdus species revealed conserved but transcriptionally silent gene clusters homologous to known glidobactin biosynthetic machinery [2] [6]. In 2014, researchers achieved breakthrough heterologous production by transferring the ~65 kb glidobactin biosynthetic gene cluster (BGC) from Burkholderia sp. DSM7029 into Escherichia coli Nissle. This strategy enabled detection of previously inaccessible metabolites, including glidobactin E and its biosynthetic intermediates [2].

Taxonomically, glidobactin E is predominantly synthesized by γ-proteobacteria engaged in symbiotic relationships with entomopathogenic nematodes:

  • Photorhabdus species: P. luminescens, P. asymbiotica, and the newly described P. akhurstii serve as primary producers. The compound is consistently detected during insect infection phases but shows variable expression under laboratory conditions [3] [10].
  • Xenorhabdus species: Certain strains of X. szentirmaii and related species harbor homologous BGCs, though glidobactin E titers are typically lower compared to Photorhabdus [6] [8].
  • Burkholderia species: Soil-dwelling Burkholderia DSM7029 provided the first cloned BGC for heterologous expression, confirming the genetic basis for glidobactin E biosynthesis [2].

Ecological Roles in Entomopathogenic Bacteria (e.g., Photorhabdus spp.)

Glidobactin E functions as a crucial virulence determinant within the tripartite nematode-bacterium-insect ecosystem. During the pathogenic phase of the Photorhabdus lifecycle, glidobactin E production is upregulated following nematode-mediated injection into insect hemocoels. The compound potently inhibits the insect 20S proteasome (IC₅₀ ~0.38 µM), disrupting essential protein homeostasis pathways and contributing to rapid host immunosuppression [3] [4]. This biochemical sabotage complements other bacterial toxins and synergizes with nematode feeding activities to efficiently overcome insect defenses.

Beyond insect pathogenesis, glidobactin E exhibits broad-spectrum antifungal activity against phytopathogens. Bioassay-guided studies demonstrate potent inhibition of Colletotrichum gloeosporioides (MIC <2 µg/mL), suggesting ecological roles in preventing fungal competition during insect carcass utilization [10]. This antifungal property positions Photorhabdus-produced glidobactins as promising leads for agricultural biocontrol agents.

Biosynthesis is tightly regulated through phase variation and transcriptional controls:

  • Primary variants (Phase I): Actively produce glidobactin E during early insect infection to establish pathogenesis [10] [6].
  • Secondary variants (Phase II): Downregulate biosynthesis during nematode symbiosis, redirecting energy toward mutualistic functions [6] [8].
  • sRNA-mediated regulation: The RNA chaperone Hfq and sRNA ArcZ directly repress hexA, a transcriptional suppressor of glidobactin BGCs, creating a regulatory cascade that activates production during insect infection [6].

Table 2: Ecological Functions of Glidobactin E in Producer Organisms

Ecological ContextBiological FunctionMechanistic BasisBiological Outcome
Insect pathogenesisProteasome inhibitionCovalent binding to catalytic Thr1Disruption of host protein degradation
Nematode symbiosisNutrient acquisition facilitationHost tissue proteolysis enhancementNematode development support
Fungal competitionHyphal growth inhibitionCell cycle arrest in fungiCarcass resource monopolization
Bacterial physiologyPhase variation transition signalInteraction with transcriptional regulatorsCoordination of pathogenic-symbiotic shift

Glidobactin E further contributes to nematode development by facilitating nutrient release from insect tissues. Its proteasome-inhibiting activity enhances protein degradation within the insect cadaver, generating peptide nutrients that support nematode growth and reproduction [3] [8]. This functional integration across pathogenic and mutualistic phases exemplifies how specialized metabolites coordinate complex symbiotic lifecycles in entomopathogenic systems.

Properties

CAS Number

119259-74-4

Product Name

Glidobactin E

IUPAC Name

(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide

Molecular Formula

C27H44N4O7

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13-

InChI Key

DCOUSTGIABFBAL-OGGIDZFNSA-N

SMILES

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

Synonyms

glidobactin E

Canonical SMILES

CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O

Isomeric SMILES

CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O

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